

An In-depth Technical Guide to Highly Branched Isoparaffins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4,5,6-Pentamethylheptane*

Cat. No.: *B3050641*

[Get Quote](#)

Highly branched isoparaffins are a class of synthetic hydrocarbons characterized by their branched-chain structure. These compounds are prized for their high purity, low toxicity, and specific physicochemical properties, which make them valuable in a wide range of industrial and research applications, including pharmaceutical and drug development. This guide provides a comprehensive overview of their synthesis, properties, and relevant experimental methodologies.

Core Concepts: Structure and Properties

Isoparaffins are alkanes with a branched carbon skeleton, distinguishing them from their linear counterparts (n-paraffins). The degree of branching and the carbon chain length are the primary determinants of their physical and chemical properties. Generally, increased branching leads to a lower freezing point and viscosity compared to linear alkanes of the same carbon number.

Key characteristics of highly branched isoparaffins include:

- **High Purity:** They are produced through controlled chemical synthesis, resulting in products with very low levels of impurities such as aromatics and sulfur.^{[1][2]}
- **Low Toxicity:** Isoparaffins exhibit a very low order of acute toxicity via oral, dermal, and inhalation routes.^{[3][4]} However, aspiration into the lungs can cause severe pulmonary injury.^[3]

- Chemical Inertness: Their saturated hydrocarbon structure makes them relatively unreactive, which is advantageous in formulations where stability is crucial.[2][5]
- Low Odor and Color: High-purity grades are colorless and virtually odorless.[2][6][7]
- Customizable Physicochemical Properties: By controlling the carbon number and degree of branching, properties like boiling point, viscosity, and volatility can be tailored for specific applications.

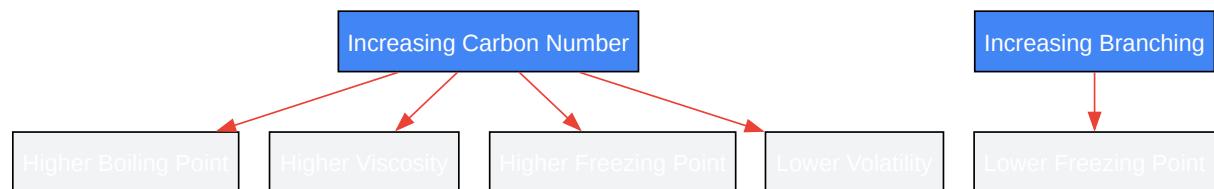
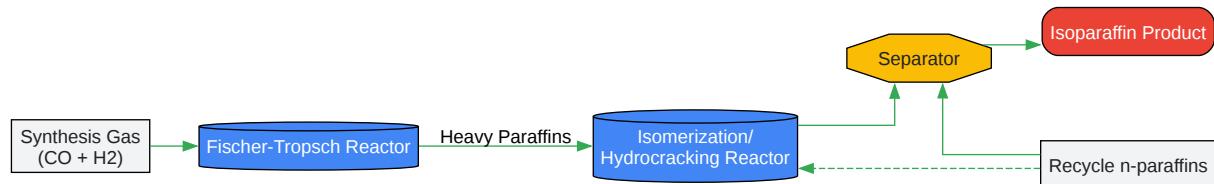
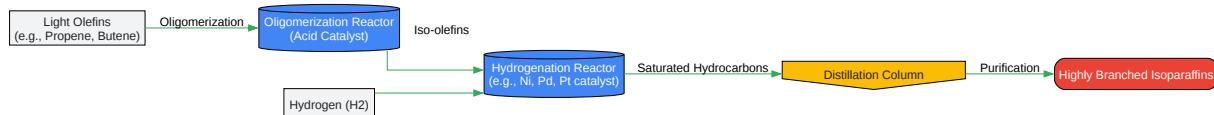
Physicochemical Properties of Commercial Isoparaffin Grades

The following tables summarize the typical physical and chemical properties of various commercially available isoparaffin grades. These are often complex mixtures of hydrocarbons, and the values represent ranges or typical averages.

Table 1: Physicochemical Properties of Isopar™ Series Fluids

Property	Isopar™ C	Isopar™ H	Isopar™ M
Carbon Number Range	C7-C8	C11-C12	C11-C16
Boiling Point Range (°C)	97.8 - 109.4[8]	176.5 - 186.5[9]	218 - 257[6]
Flash Point (°C)	<= 0[8]	57.5[9]	80.5[6]
Density @ 15.6°C (g/cm³)	0.699[8]	0.7425 (at 20°C)[9]	0.791[6]
Kinematic Viscosity @ 25°C (cSt)	0.72[8]	1.059 (at 40°C)[9]	2.7 (at 40°C)[6]
Aromatics Content (wt%)	< 0.001[8]	0.001[9]	< 0.95
Aniline Point (°C)	77.8	77.5[9]	Not Available

Synthesis of Highly Branched Isoparaffins




Several synthetic routes are employed to produce highly branched isoparaffins, each offering different levels of control over the final product's composition and properties.

Oligomerization of Light Olefins followed by Hydrogenation

This is a common method for producing isoparaffins with a well-defined carbon number range.

Experimental Protocol:

- **Oligomerization:** A feedstock of light alpha-olefins (e.g., propene, butene) is passed over an acidic catalyst, such as a pentasil zeolite catalyst. The reaction is typically carried out in a reactor at an inlet temperature between 180°C and 280°C and a pressure of at least 50 bar. To control the degree of branching, the feedstock composition is managed; for instance, limiting the propene content to a maximum of 30% can minimize excessive branching.[\[10\]](#)
- **Hydrogenation:** The resulting oligomer, which is a mixture of iso-olefins, is then hydrogenated to saturate the double bonds. This is achieved by reacting the oligomer with hydrogen gas in the presence of a conventional hydrogenation catalyst (e.g., nickel, palladium, or platinum on a support) under standard hydrogenation conditions.
- **Purification:** The saturated hydrocarbon mixture is then purified, typically through distillation, to isolate the desired isoparaffin fraction with a specific boiling point range.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]
- 2. Q & A about Isoparaffin - News - ADDTEK - Chemistry Creates Value [add-tek.com]

- 3. Toxicology update isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sub-chronic toxicity in rats of isoparaffinic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. petronaftco.com [petronaftco.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. nbino.com [nbino.com]
- 8. ExxonMobil Isopar™ C Isoparaffin Fluid datasheet [lookpolymers.com]
- 9. ISOPARAFFIN H - Isoparaffin - ADDTEK - Chemistry Creates Value [add-tek.com]
- 10. DE102012208417A1 - Process for the preparation of an isoparaffinic hydrocarbon mixture - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Highly Branched Isoparaffins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050641#introduction-to-highly-branched-isoparaffins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com